molecular formula C18H19N5O3S B13931005 2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide

2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide

Cat. No.: B13931005
M. Wt: 385.4 g/mol
InChI Key: SUIHGOIELOKHMC-UHFFFAOYSA-N
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Description

2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylamine with cyanuric chloride to form an intermediate, which is then reacted with 3-aminophenylethanesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-((4-Chlorophenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide
  • 2-[3-((4-Methoxyanilino)methyl)phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide is unique due to its specific substitution pattern on the triazine ring and the presence of the ethanesulfonamide group

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[3-[[4-(2-methoxyphenyl)-1,3,5-triazin-2-yl]amino]phenyl]ethanesulfonamide

InChI

InChI=1S/C18H19N5O3S/c1-26-16-8-3-2-7-15(16)17-20-12-21-18(23-17)22-14-6-4-5-13(11-14)9-10-27(19,24)25/h2-8,11-12H,9-10H2,1H3,(H2,19,24,25)(H,20,21,22,23)

InChI Key

SUIHGOIELOKHMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC=N2)NC3=CC=CC(=C3)CCS(=O)(=O)N

Origin of Product

United States

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